molecular formula C11H11F2NO3 B15061373 (S)-2-acetamido-3-(3,4-difluorophenyl)propanoicacid

(S)-2-acetamido-3-(3,4-difluorophenyl)propanoicacid

Cat. No.: B15061373
M. Wt: 243.21 g/mol
InChI Key: SPVDQWMZORVWCR-JTQLQIEISA-N
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Description

(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an acetamido group, a difluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,4-difluorophenylacetic acid.

    Amidation: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amide using acetic anhydride and a suitable base.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

    Final Product: The (S)-enantiomer is isolated and purified to obtain (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid.

Industrial Production Methods

Industrial production of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of chiral catalysts and advanced purification techniques ensures high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)propionic acid: Similar structure but lacks the acetamido group.

    3,4-Difluorophenylacetic acid: Similar structure but lacks the propanoic acid moiety.

    3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of the propanoic acid moiety.

Uniqueness

(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of both the acetamido and difluorophenyl groups, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral drug development.

Biological Activity

Overview

(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid, identified by CAS number 266360-51-4, is an organic compound notable for its unique structure which includes an acetamido group and a difluorophenyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC11H11F2NO3
Molecular Weight243.21 g/mol
CAS Number266360-51-4
SolubilityVaries with solvent

The biological activity of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may modulate enzyme activities and receptor functions, leading to various pharmacological effects. The precise mechanisms involve binding to enzymes or receptors, which can alter their activity and influence biological pathways.

Pharmacological Effects

  • Anti-inflammatory Properties : Studies have shown that (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has been investigated for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Potential Anticancer Activity : Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanisms.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various acetamido derivatives, including (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid. Results indicated a significant reduction in inflammatory markers in vitro .
  • Antioxidant Activity Assessment : In a comparative study assessing the antioxidant capacity of several compounds, (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid was shown to scavenge free radicals effectively, demonstrating potential therapeutic applications in oxidative stress-related conditions .
  • Anticancer Activity Evaluation : Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed promising results, with notable inhibition of cell growth at specific concentrations . Further investigations are ongoing to explore the potential for drug development.

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

SPVDQWMZORVWCR-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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